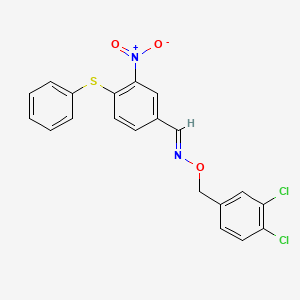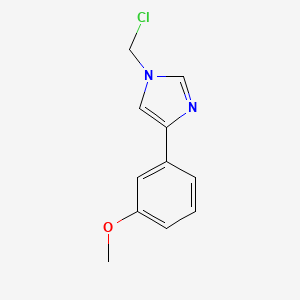
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole is a chemical compound with the molecular formula C10H10ClN2O. It is a derivative of imidazole and has been studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole is not fully understood. However, it is believed to work by disrupting the synthesis of nucleic acids in bacteria, fungi, and viruses. It may also work by inhibiting the activity of enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells in vitro. However, it is important to note that the effects of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole may vary depending on the specific organism or cell line being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Another advantage is its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
One limitation of using 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole in lab experiments is its potential toxicity. It may be toxic to certain cell lines or organisms at high concentrations. Another limitation is its potential for off-target effects, as it may inhibit the activity of enzymes or proteins that are not directly related to the desired research question.
Direcciones Futuras
There are a number of future directions for research on 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole. One direction is to further investigate its potential use in cancer research. It may be useful in developing new cancer therapies or in understanding the mechanisms of cancer cell growth. Another direction is to investigate its potential use in treating or preventing microbial infections, particularly those caused by drug-resistant bacteria or fungi. Additionally, further research may be needed to better understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be achieved through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 3-(3-methoxyphenyl)-3-oxopropanenitrile. The second step involves the reaction of this intermediate with hydrazine hydrate to form 3-(3-methoxyphenyl)-2-hydrazinylidene-3-oxopropanenitrile. The final step involves the reaction of this intermediate with chloroacetyl chloride to form 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole has been studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
1-(chloromethyl)-4-(3-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-15-10-4-2-3-9(5-10)11-6-14(7-12)8-13-11/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBMRDTVCWCAMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53415930 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2764686.png)
![(3-Cyano-4-fluorophenyl)-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]cyanamide](/img/structure/B2764687.png)

![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)

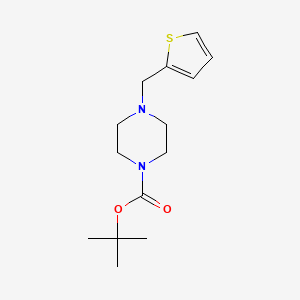
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide](/img/structure/B2764695.png)
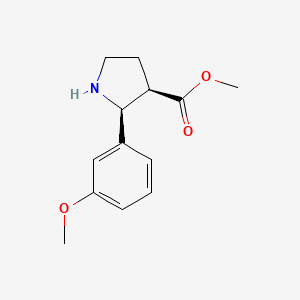
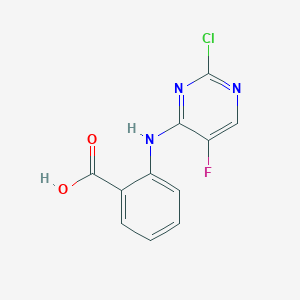
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(p-tolyloxy)acetamide](/img/structure/B2764699.png)
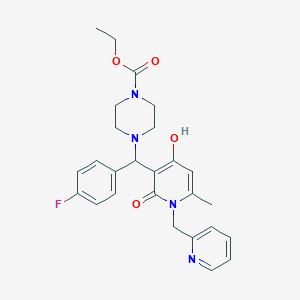
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)
